5-Amino-2-methylnicotinamide

Overview

Description

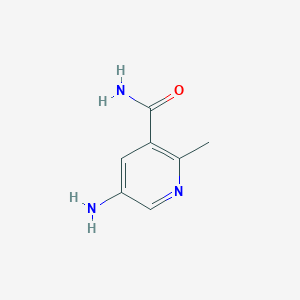

5-Amino-2-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an amide group at the 3-position, a methyl group at the 2-position, and an amino group at the 5-position . The planarity of the amide group is an important feature .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of approximately 329.4°C at 760 mmHg, a predicted density of approximately 1.3 g/cm³, and a predicted refractive index of n20D 1.62 .Scientific Research Applications

Biomarker for Insulin Resistance and Diabetes

5-Amino-2-methylnicotinamide, as a derivative or related compound of Nicotinamide-N-methyltransferase (NNMT), shows potential as a biomarker in the context of insulin resistance and diabetes. Research indicates that plasma 1-methylnicotinamide (MNA) concentration and white adipose tissue (WAT) NNMT expression are increased in human insulin resistance and type 2 diabetes. This suggests that these markers could potentially be used for diagnosing or monitoring these conditions, as they correlate with the degree of insulin resistance (Kannt et al., 2015).

Dermatological Applications

In dermatology, derivatives of this compound, such as methyl 5-aminolaevulinate (mALA), are used in photodynamic therapy (PDT) for treating basal cell carcinomas (BCCs). mALA-based PDT shows promising long-term cure rates and cosmetic outcomes for superficial and nodular BCCs. The method seems to be effective in managing these conditions, offering advantages like minimal invasiveness and excellent cosmetic results (Soler et al., 2001).

Neurological Applications

This compound derivatives, specifically 5-aminolevulinic acid (5-ALA), are used in neurosurgery for fluorescence-guided resections of gliomas. The administration of 5-ALA leads to the accumulation of fluorescent porphyrins in tumor cells, allowing surgeons to distinguish tumor tissue from normal brain tissue during surgery. This technique aids in achieving a more complete resection of the tumor, potentially improving patient outcomes (Jaber et al., 2015).

Biomarker for Depression and Anxiety Disorders

A biomarker panel including N-methylnicotinamide, a derivative of this compound, has been identified for diagnosing patients with depression and anxiety disorders. This panel has demonstrated high accuracy in distinguishing patients with these disorders from healthy controls, indicating its potential utility in clinical diagnostics (Chen et al., 2018).

Toxicology and Drug Interaction Studies

This compound related compounds, such as 5-MAPB, have been studied in the context of toxicology and drug interaction. The acute toxicity profile of these compounds has been examined, providing important information for the management of drug overdose and the design of safer therapeutic agents (Hofer et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as nicotinamide and its derivatives, often interact with enzymes like monoamine oxidases . These enzymes play a crucial role in the oxidation of neurotransmitter amines and a wide variety of primary, secondary, and tertiary amine xenobiotics .

Mode of Action

The exact mode of action of 5-Amino-2-methylnicotinamide is not fully understood. It is likely that it interacts with its targets, possibly enzymes or receptors, leading to changes in their activity. This could result in alterations in biochemical pathways and cellular processes .

Biochemical Pathways

This compound may be involved in multiple biochemical pathways. As a derivative of vitamin B3, it could potentially be a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These cofactors play a vital role in numerous metabolic reactions.

Pharmacokinetics

It is known that similar compounds, such as monoamine oxidase inhibitors, have a short disposition half-life and intermediate values for systemic clearance and volume of distribution . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

It is plausible that its interaction with targets could lead to changes in cellular processes and biochemical pathways, potentially influencing cell function and health .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and exposure to other substances .

Biochemical Analysis

Biochemical Properties

5-Amino-2-methylnicotinamide plays a significant role in biochemical reactions, particularly in the regulation of nicotinamide adenine dinucleotide (NAD+) metabolism. It interacts with various enzymes and proteins, including nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide . This interaction influences the levels of NAD+ and its precursors, thereby affecting cellular energy metabolism and redox reactions. Additionally, this compound has been shown to interact with poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and genome integrity .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the NAD+ pool within cells, which is crucial for energy production, DNA repair, and cell survival . By modulating NAD+ levels, this compound can impact cellular stress responses and metabolic pathways. Studies have shown that it can alter the expression of genes involved in oxidative stress, inflammation, and cellular aging . Furthermore, it has been reported to affect the activity of sirtuin enzymes, which play a role in regulating cellular metabolism and longevity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. It binds to nicotinamide N-methyltransferase (NNMT), inhibiting its activity and thereby reducing the methylation of nicotinamide . This inhibition leads to an increase in the levels of nicotinamide and NAD+, which are essential for various cellular functions. Additionally, this compound has been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and maintaining genome integrity . By modulating these enzymes, this compound can influence cellular energy metabolism, DNA repair, and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular metabolism and gene expression, with potential implications for cellular aging and stress responses .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to understand its dosage-dependent impact. Different dosages of this compound have been shown to produce varying effects on cellular metabolism and gene expression . At lower doses, it has been observed to enhance cellular energy metabolism and reduce oxidative stress. At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to NAD+ metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT) and poly(ADP-ribose) polymerases (PARPs), influencing the levels of NAD+ and its precursors . By modulating these pathways, this compound can affect cellular energy production, DNA repair, and stress responses. Additionally, it has been shown to impact the methylation of DNA and proteins, leading to changes in gene expression and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue permeability and blood flow. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key enzymes and biomolecules . The presence of specific targeting signals and post-translational modifications can influence its localization to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential.

Properties

IUPAC Name |

5-amino-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,8H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABKNIBPQLSFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-78-5 | |

| Record name | 5-amino-2-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)

![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)

![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)

![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)